3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H16ClF2NO2 and its molecular weight is 255.69 g/mol. The purity is usually 95%.
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Biological Activity
3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one, with the CAS number 2098115-13-8, is a compound of interest due to its potential biological activities. This article synthesizes available data on its biological properties, including its chemical structure, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 255.69 g/mol. The presence of a chloro group and difluoropyrrolidine moiety suggests potential interactions with biological targets, influencing its pharmacodynamics.
Property | Value |
---|---|
CAS Number | 2098115-13-8 |
Molecular Formula | C₁₀H₁₆ClF₂NO₂ |
Molecular Weight | 255.69 g/mol |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that structurally related compounds possess significant antimicrobial properties against various pathogens. The presence of halogen atoms (chlorine and fluorine) often enhances these effects by increasing lipophilicity and interaction with microbial membranes.
- Cytotoxicity : Preliminary studies suggest cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in tumor cells, indicating potential as anticancer agents.
Case Studies
- In Vitro Studies : A study involving a related compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis. While specific data for this compound is limited, extrapolation from similar compounds suggests a potential for inducing cytotoxic effects through similar pathways.
- In Vivo Studies : Animal model studies have indicated that compounds with the pyrrolidine structure can affect metabolic pathways, potentially altering drug metabolism and efficacy in vivo. The pharmacokinetics and bioavailability of this compound need further investigation to establish its therapeutic window.
Research Findings
While comprehensive data specifically on this compound is sparse, several studies on related compounds provide insights into its potential biological activity:
- Anticancer Properties : Research has shown that pyrrolidine derivatives can inhibit cell proliferation in various cancer types through mechanisms such as cell cycle arrest and apoptosis induction.
- Neuropharmacological Effects : Some derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Properties
IUPAC Name |
3-chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO2/c1-2-16-6-8-5-10(12,13)7-14(8)9(15)3-4-11/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFROZNBHCPZZNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)CCCl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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